2,2-Dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropane-1,3-diol, octadecanoic acid, and tetradecanoic acid are organic compounds with distinct chemical properties and applications. 2,2-Dimethylpropane-1,3-diol, also known as neopentyl glycol, is a diol with two hydroxyl groups. Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid. Tetradecanoic acid, also known as myristic acid, is another saturated fatty acid. These compounds are used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropane-1,3-diol: This compound is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, creating the intermediate hydroxypivaldehyde.
Octadecanoic Acid: Stearic acid is typically obtained from animal fats and oils through a process called saponification, followed by hydrogenation.
Tetradecanoic Acid: Myristic acid is commonly extracted from nutmeg butter, palm oil, and coconut oil through hydrolysis and distillation.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diol: This compound undergoes esterification reactions with carboxylic acids to form esters.
Octadecanoic Acid: Stearic acid can undergo hydrogenation, esterification, and saponification reactions.
Tetradecanoic Acid: Myristic acid undergoes similar reactions to stearic acid, including esterification and saponification.
Common Reagents and Conditions
2,2-Dimethylpropane-1,3-diol: Common reagents include carboxylic acids, inorganic acids, and oxidizing agents.
Octadecanoic Acid: Common reagents include hydrogen, alcohols, and bases for saponification.
Tetradecanoic Acid: Similar to stearic acid, common reagents include alcohols and bases.
Major Products
2,2-Dimethylpropane-1,3-diol: Major products include esters and aldehydes.
Octadecanoic Acid: Major products include stearates and soaps.
Tetradecanoic Acid: Major products include myristates and soaps.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diol, octadecanoic acid, and tetradecanoic acid have various applications in scientific research:
2,2-Dimethylpropane-1,3-diol: Used in the synthesis of polyesters, paints, lubricants, and plasticizers.
Octadecanoic Acid: Used in the production of soaps, cosmetics, and detergents.
Tetradecanoic Acid: Used in the production of surfactants, emulsifiers, and as a component in cosmetics and personal care products.
Mechanism of Action
2,2-Dimethylpropane-1,3-diol: Acts as a stabilizing agent in polyesters by forming strong ester bonds that enhance the material’s resistance to heat, light, and water.
Octadecanoic Acid: Functions as a surfactant and emulsifier by reducing surface tension and stabilizing emulsions.
Tetradecanoic Acid: Similar to stearic acid, it acts as a surfactant and emulsifier.
Comparison with Similar Compounds
Similar Compounds: Pentaerythritol, trimethylolethane, and trimethylolpropane are similar to 2,2-dimethylpropane-1,3-diol in terms of their use in polyesters and plasticizers.
Uniqueness: 2,2-Dimethylpropane-1,3-diol is unique due to its ability to form stable esters that enhance the properties of polyesters.
Properties
CAS No. |
68585-01-3 |
---|---|
Molecular Formula |
C37H76O6 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;octadecanoic acid;tetradecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H28O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);2-13H2,1H3,(H,15,16);6-7H,3-4H2,1-2H3 |
InChI Key |
TYDFSJLGEFLLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.